molecular formula C16H18N2O5S B2966937 N-(1-hydroxy-1-phenylpropan-2-yl)-N-methyl-4-nitrobenzenesulfonamide CAS No. 380426-88-0

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methyl-4-nitrobenzenesulfonamide

Cat. No.: B2966937
CAS No.: 380426-88-0
M. Wt: 350.39
InChI Key: XSMOERJRFABHMJ-UHFFFAOYSA-N
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Description

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methyl-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C16H18N2O5S and its molecular weight is 350.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis, characterization, and computational analysis of newly synthesized sulfonamide molecules, highlighting the structural and electronic properties of such compounds. This research provides insights into the stability and interactions of sulfonamide molecules within crystal structures, offering a foundation for further applications in material science and molecular engineering (Murthy et al., 2018).

Supramolecular Assemblies

Research on pent-2-ynol derivatives, including sulfonamide compounds, has explored their solid-state supramolecular assemblies. The study revealed how noncovalent interactions, quantified through Hirshfeld surface analyses and characterized by Bader's theory of 'atoms-in-molecules' (AIM), contribute to the stability and formation of these assemblies (Bera et al., 2021).

Anticancer Activity

An investigation into nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups evaluated these compounds as novel hypoxic cell selective cytotoxic agents. The research underscores the potential of sulfonamide derivatives in targeting hypoxic tumor environments, contributing to the development of more effective cancer therapies (Saari et al., 1991).

Chemical Reactivity and Mechanisms

A study on Piloty's acid and its derivatives, including sulfonamide compounds, delved into their conformational stability and chemical reactivity. This research is pivotal for understanding the mechanistic pathways and reactivity descriptors of sulfonamides, with implications for their biological and medicinal applications (Al‐Saadi, 2020).

Antimicrobial Activity

Research on the synthesis and evaluation of sulfonamide derivatives has been conducted to explore their antimicrobial activity. This includes studies on the structural elucidation and antimicrobial efficacy of specific sulfonamide compounds against various bacterial and fungal species, contributing to the development of new antimicrobial agents (Patel et al., 2011).

Properties

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-12(16(19)13-6-4-3-5-7-13)17(2)24(22,23)15-10-8-14(9-11-15)18(20)21/h3-12,16,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMOERJRFABHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.